molecular formula C9H12N4O B13627299 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13627299
M. Wt: 192.22 g/mol
InChI Key: YQCXROLQAWNKFE-UHFFFAOYSA-N
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Description

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a heterocyclic compound that features both isoxazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method involves the reaction of terminal alkynes with hydroxylamine to form the isoxazole ring . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step often requires specific catalysts and reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and eco-friendly processes. For example, solvent-free synthesis under ball-milling conditions has been developed for similar compounds, which allows for high yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to its combined isoxazole and pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H11_{11}N3_3O
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 925178-96-7

Biological Activities

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460. One study reported an IC50_{50} value of approximately 3.79 µM for certain derivatives against these cell lines, indicating promising anticancer activity .
  • Anti-inflammatory Effects
    • Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study demonstrated that specific compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting that these compounds could be effective in managing inflammatory diseases .
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicated that certain pyrazole derivatives showed significant activity against E. coli and S. aureus, with some compounds achieving inhibition comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer cell proliferation and inflammation.
  • Cell Cycle Disruption : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their effects on various cancer cell lines. The results showed that the compound induced significant apoptosis in MCF7 cells with an IC50_{50} of 3.79 µM, demonstrating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In a comparative study assessing anti-inflammatory properties, it was found that the compound exhibited potent inhibition of TNF-α and IL-6 production in human macrophages, suggesting its viability as a therapeutic agent for inflammatory diseases .

Data Tables

Biological ActivityCell Line/PathogenIC50_{50} ValueReference
AnticancerMCF73.79 µM
Anti-inflammatoryHuman Macrophages10 µM
AntimicrobialE. coliComparable to standard antibiotics

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

3,5-dimethyl-1-(1,2-oxazol-4-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C9H12N4O/c1-6-9(10)7(2)13(12-6)4-8-3-11-14-5-8/h3,5H,4,10H2,1-2H3

InChI Key

YQCXROLQAWNKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CON=C2)C)N

Origin of Product

United States

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